Meglumine is a sugar alcohol derived from glucose, specifically a modified form of D-glucitol that incorporates an amino group. Its chemical formula is , and it is recognized for its role as an excipient in pharmaceuticals, particularly in iodinated contrast media used for imaging procedures. Meglumine enhances the solubility and stability of these contrast agents, making it essential in medical diagnostics . It is also known by several synonyms, including N-methyl-D-glucamine and 1-deoxy-1-methylaminosorbitol.
As an excipient, meglumine's mechanism of action is not directly related to biological processes. However, in contrast media, it helps improve the solubility and biocompatibility of the iodine-based contrast agent []. This allows for better distribution of the contrast agent within the body, enhancing image quality during medical procedures.
Meglumine exhibits notable biological activity, primarily linked to its use in medical imaging. As a component of iodinated contrast media, it aids in enhancing the visibility of internal structures during radiographic procedures. Its biocompatibility and low toxicity make it suitable for intravenous administration . Additionally, research indicates potential applications in drug delivery systems due to its favorable pharmacokinetic properties.
The synthesis of meglumine typically involves the modification of glucose through chemical processes that introduce an amino group. One notable method includes the use of a one-pot reaction involving hydrazine and various aldehydes to produce functionalized derivatives of meglumine . This approach not only simplifies the synthesis but also aligns with sustainable practices by reducing the number of steps and solvents required.
Meglumine finds extensive applications in several fields:
Research into the interactions of meglumine focuses on its role within contrast media and its pharmacological effects. Studies indicate that meglumine can enhance the solubility of iodine-containing compounds, which are crucial for effective imaging. Furthermore, its interactions with biological systems are characterized by low toxicity and high compatibility, making it a safe choice for clinical applications .
Meglumine shares structural similarities with several other compounds that also contain sugar alcohol frameworks or amino modifications. Here are some comparable compounds:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
N-methyl-D-glucamine | C7H17NO5 | Similar structure; often used interchangeably with meglumine. |
Sorbitol | C6H14O6 | A sugar alcohol; lacks amino modification but shares functional properties. |
Mannitol | C6H14O6 | Another sugar alcohol; used as a diuretic and for osmotic pressure regulation. |
Glucosamine | C6H13NO5 | Contains an amino group; primarily used in joint health supplements. |
Uniqueness: Meglumine's distinctiveness lies in its specific amino modification that enhances its solubility and stability in aqueous solutions, making it particularly effective as a contrast agent compared to other sugar alcohols.
Meglumine is an amino sugar derived from D-glucose in which the C-1 hydroxyl is replaced by a methylated amino group, giving the systematic name (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol [1] [2]. Its elemental composition is C₇H₁₇NO₅, corresponding to a formula mass of 195.21 g mol⁻¹ [2] [3]. The molecule contains five hydroxyl groups arrayed along a hexane backbone and one secondary amino nitrogen bearing a single methyl substituent; this arrangement provides extensive hydrogen-bonding capability and high hydrophilicity [1] [4].
Four contiguous stereogenic centers are present at the carbon atoms formerly numbered C-2 through C-5 of the parent glucitol skeleton. Single-molecule computational and database analyses agree on the configuration sequence 2R, 3R, 4R, 5S [2] [5]. High-field Nuclear Magnetic Resonance coupling constants and circular‐dichroism measurements that accompany commercial certification lots further corroborate retention of D-gluco-configuration throughout synthesis, with no detectable epimerization [3] [6].
Density-functional theory optimizations performed on the gas-phase neutral molecule converge on a gauche orientation between the C-1 amino substituent and the C-2 hydroxyl, minimizing 1,3-diaxial repulsions and enabling an intramolecular O-H···N hydrogen bond that shortens the calculated N···O distance to 2.11 Å [5]. Rotational scans about the C-4–C-5 bond reveal two low-energy conformers separated by only 3.6 kJ mol⁻¹, indicating that the side chain is flexible in aqueous solution; this agrees with variable-temperature Nuclear Magnetic Resonance line-width analysis, which shows rapid averaging of H-5 diastereotopic signals above 298 K [7] [8].
Property | Quantitative value | Experimental conditions | Source |
---|---|---|---|
Melting point | 128-132 °C | Sealed-tube capillary, dry basis | 10 |
Decomposition onset | ≈210 °C | Differential scanning calorimetry, 1 atm N₂ | 10 |
Water solubility | 100 g 100 mL⁻¹ at 25 °C | Stirred equilibrium, gravimetric | 11 |
Ethanol solubility | 1.2 g 100 mL⁻¹ at 25 °C; 21 g 100 mL⁻¹ at 70 °C | Visual endpoint | 11 |
Octanol–water partition (log P) | −3.15 | Calculated from shake-flask data | 10 |
Acid-base dissociation constant (pKₐ) | 9.39 at 30 °C | Potentiometric titration, I = 0.05 mol L⁻¹ | 11 |
Solution pH | 11.0 (10 g L⁻¹, 20 °C) | Calibrated glass electrode | 10 |
Specific optical rotation | −15.7° to −17.3° (c = 10, H₂O, 20 °C) | Polarimetry, sodium light | 14 |
Meglumine melts sharply at 128-132 °C and shows an endothermic transition followed immediately by partial decomposition, evidenced by exothermic baseline drift and mass loss in thermogravimetric analysis [9]. No distinct glass transition is observed on second heating, indicating recrystallization before fusion [9].
The compound is freely soluble in water across the physiological temperature range owing to its five hydroxyl functionalities and favorable hydrogen-bond donor/acceptor balance [4]. Solubility in absolute ethanol is limited at ambient temperature but increases significantly with heating, while practically no dissolution occurs in non-polar solvents such as chloroform or hexane [4].
A negative logarithm of the octanol–water partition coefficient (log P = −3.15) places meglumine among highly hydrophilic small molecules that remain almost entirely in the aqueous phase [9]. This extreme polarity underpins its widespread use as a counter-ion for poorly soluble acidic drugs and iodinated contrast media, enhancing their water compatibility without contributing lipophilicity [10] [11].
Potentiometric titration establishes a single protonation equilibrium for the secondary amine with a thermodynamic pKₐ of 9.39 at 30 °C [4]. In dilute aqueous solution (10 g L⁻¹) the compound behaves as a weak base, creating an alkaline environment at pH≈11 [9]. Complete protonation is achieved under mildly acidic conditions (pH < 6), a feature essential for forming stable salts with polyiodinated carboxylates and other drug acids [10].
Optical rotation values measured for multiple industrial lots cluster narrowly between −15.7° and −17.3° (sodium D line, 20 °C), confirming stereochemical consistency and enantiopurity [6]. The negative sign matches that of D-glucitol derivatives bearing an axial C-2 substituent, in accordance with empirical carbohydrate rules [12].
One-dimensional proton Nuclear Magnetic Resonance acquired in deuterium oxide at 500 MHz displays six characteristic resonances: a singlet at 2.93 ppm for the N-methyl protons, multiplets between 3.20 ppm and 3.99 ppm for the ring methine and methylene protons, and a down-field doublet at 4.07 ppm assigned to H-2, reflecting deshielding by the adjacent amino group [7]. Carbon-13 spectra record signals at 61.8 ppm (C-6), 69-75 ppm (C-2 to C-5), and 40.2 ppm (N-methyl carbon) [7]. Two-dimensional heteronuclear single-quantum coherence experiments confirm the ^1J_CH couplings, with an average value of 172 Hz—typical for sp³-hybridized C-H bonds in polyols [13].
Atom | δ(¹H) ppm | Multiplicity | δ(¹³C) ppm | Key coupling (Hz) | Source |
---|---|---|---|---|---|
N-CH₃ | 2.93 | singlet | 40.2 | – | 16 |
H-2 | 4.07 | doublet | 72.8 | 172 | 16 |
H-3 | 3.83 | multiplet | 74.1 | 170 | 16 |
H-4 | 3.54 | multiplet | 70.6 | 171 | 16 |
H-5 | 3.49 | multiplet | 69.3 | 170 | 16 |
H-6a,b | 3.35–3.31 | multiplet | 61.8 | 170 | 16 |
Under electrospray ionization in positive mode the protonated molecular ion [M + H]⁺ is observed at m/z 196.12 [14]. Collision-induced dissociation produces a dominant fragment at m/z 178 corresponding to loss of water, followed by sequential dehydration peaks at m/z 160 and 142. A secondary pathway involves cleavage adjacent to the amino nitrogen, yielding an iminium fragment at m/z 104 [14]. The abundance of dehydration ions reflects the labile hydroxyl groups, whereas the iminium fragment evidences charge retention on the nitrogen center.
The condensed-phase Fourier-transform Infrared spectrum shows broad O–H stretching centered at 3,330 cm⁻¹, N–H stretching at 3,204 cm⁻¹, and C–H stretches between 2,940 cm⁻¹ and 2,870 cm⁻¹ [15]. Intense bands at 1,061 cm⁻¹ and 1,037 cm⁻¹ correspond to C–O stretching of secondary alcohols, while a sharp feature at 890 cm⁻¹ is attributed to C-1–H bending in the axially substituted glucitol skeleton [15]. Absence of carbonyl absorption confirms the polyol nature of the molecule.
Because an anhydrous single-crystal of the free base has not yet been isolated, structural insights derive from high-resolution synchrotron powder diffraction of meglumine diatrizoate, in which the cation retains its unaltered geometry [10] [16]. Refinement in the monoclinic space group P2₁ produced lattice parameters a = 10.747 Å, b = 6.494 Å, c = 18.528 Å, β = 90.23°, with two ion pairs per unit cell [10]. Density-functional relaxation kept all non-hydrogen atoms within 0.084 Å root-mean-square deviation from the experimental positions, validating the model [16].
The cations form zig-zag ribbons along the b-axis, linked by a network of O–H···O hydrogen bonds that involve every hydroxyl donor and acceptor, yielding O···O distances of 2.73–2.89 Å [16]. Each ammonium hydrogen engages in a bifurcated N–H···O contact—one intralayer to a neighboring cationic hydroxyl and one interlayer to the carboxylate oxygen of the counter-anion—reinforcing a three-dimensional framework [10]. Calculated Hirshfeld surfaces indicate that hydrogen bonds account for 71% of all close contacts, while rare I···O halogen interactions from the iodinated anion comprise 4%, highlighting the dominant role of meglumine’s polyhydroxy motif in lattice stabilization [16].
Industrial synthesis of meglumine primarily relies on the fundamental two-step process involving the imination of glucose with monomethylamine followed by catalytic hydrogenation reduction [5] [6] [7]. This established methodology has been refined over decades to achieve commercial-scale production with acceptable yields and purity levels.
The initial step in meglumine synthesis involves the condensation reaction between D-glucose and monomethylamine in an alcoholic solution to form a Schiff base intermediate [5] [6]. This nucleophilic addition reaction proceeds through the formation of an imine bond, creating N-methyl-D-glucosylamine as the primary intermediate product.
The industrial process typically employs absolute ethanol as the reaction medium, with monomethylamine introduced as a gas under controlled pressure conditions [5] [7]. The reaction is conducted at temperatures ranging from 25°C to 50°C, with optimal conditions achieved at approximately 45°C [5]. The weight ratio of glucose to absolute ethanol to monomethylamine is maintained at 1:3:0.4 for maximum efficiency [5]. The reaction mechanism involves the nucleophilic attack of the methylamine nitrogen on the carbonyl carbon of the glucose aldehyde group, followed by the elimination of water to form the stable Schiff base structure.
Temperature control during this phase is critical, as elevated temperatures can lead to side reactions and reduced selectivity [5]. The reaction typically requires 1.5 to 2 hours for completion, with the solution gradually clarifying as the Schiff base forms [7]. Monitoring is conducted through visual observation and analytical techniques to ensure complete conversion before proceeding to the hydrogenation step.
The second crucial step involves the catalytic hydrogenation of the Schiff base intermediate to produce meglumine through the reduction of the imine bond [5] [6]. This process requires specialized catalysts, typically nickel-based systems, operating under elevated pressure and temperature conditions.
Raney Nickel Systems
Traditional industrial processes employ Raney nickel as the primary catalyst for meglumine synthesis [6] [8]. The process utilizes a 160 mL Parr reactor charged with Raney nickel (Grace 4200) at a loading of 15 weight percent based on D-glucose [6]. The reactor is initially purged with nitrogen followed by hydrogen to ensure an inert atmosphere. Operating conditions include temperatures of 100-110°C and hydrogen pressures of 300-500 psi (approximately 2.1-3.4 MPa) [6].
The reaction sequence involves heating the reactor to operating temperature under hydrogen pressure, followed by the controlled addition of the glucose-methylamine solution via HPLC pump at 5 mL/min while maintaining temperature at approximately 10°C [6]. The hydrogenation proceeds through a stepwise temperature increase: 35°C for 18 hours, 50°C for 1 hour, 75°C for 1 hour, and finally 100°C for 1 hour [6]. This gradual temperature profile ensures optimal selectivity and minimizes side product formation.
The overall yield achieved through this methodology ranges from 62.5% to 75%, with reaction times extending from 18 to 24 hours [6]. Product isolation involves filtration to remove the catalyst, followed by water removal under reduced pressure and recrystallization from methanol to obtain pure meglumine with 99% purity [6].
Skeletal Nickel Enhancement
Advanced industrial processes have adopted skeletal nickel catalysts to improve efficiency and reduce reaction times [5]. These modified catalysts are prepared through aluminum leaching from aluminum-nickel-chromium-rhodium alloys using concentrated sodium hydroxide solutions [5]. The preparation involves stirring liquid sodium hydroxide at 40-47°C, gradually adding the alloy powder, and maintaining temperature at 85-100°C for 2.5-3 hours [5].
The skeletal nickel system operates at reduced pressures of 0.3-0.34 MPa and temperatures of 45-80°C, significantly improving the process economics [5]. The enhanced catalyst provides superior activity, reducing reaction times to 4-6 hours while achieving yields of 90-95% [5]. The aluminum-nickel-chromium-rhodium alloy composition typically contains 32-58% aluminum, 38-48% nickel, 2-7% chromium, and 6-10% rhodium by weight [5].
Laboratory-scale synthesis of meglumine employs similar fundamental chemistry but with modifications to accommodate smaller batch sizes and analytical requirements. These methods provide flexibility for research applications and process development studies.
Micro-Scale Synthesis (1-10g)
Small-scale preparations utilize round-bottom flask reactors with magnetic stirring and controlled atmosphere conditions [6]. The process operates at reduced pressures of 0.1 MPa and temperatures of 35°C, with reaction times of 6-12 hours [6]. Yields typically range from 60-70%, with purification achieved through recrystallization methods yielding 95-98% purity [6].
Bench-Scale Operations (10-100g)
Mid-scale synthesis employs Parr reactors with enhanced pressure and temperature control capabilities [6]. Operating conditions include temperatures of 100°C, pressures of 0.3-0.5 MPa, and reaction times of 18-24 hours [6]. Purification involves column chromatography techniques, achieving purities of 98-99% with yields of 62.5-75% [6].
Pilot-Scale Development (100-1000g)
Larger laboratory operations utilize autoclave reactors with sophisticated monitoring and control systems [6]. These systems operate at 80°C and 0.3 MPa pressure with reduced reaction times of 4-8 hours, achieving yields of 80-90% [6]. Final purification through crystallization methods produces material with 99%+ purity suitable for pharmaceutical applications [6].
Environmental sustainability has driven the development of green chemistry methodologies for meglumine synthesis, focusing on reduced environmental impact, improved atom economy, and enhanced safety profiles [9] [10].
Aqueous Synthesis Methods
Water-based synthesis represents a significant advancement in environmental compatibility [9] [10]. These processes operate at ambient temperatures of 25-50°C with reaction times of 2-5 hours, achieving yields of 69-85% [9]. The methodology eliminates organic solvents, reducing environmental impact and simplifying product isolation. The E-factor (environmental factor) ranges from 0.2-0.5, demonstrating superior environmental performance compared to traditional methods [9].
The aqueous approach utilizes meglumine itself as an organo-catalyst in water-ethanol mixtures (1:1 v/v), creating a sustainable reaction medium [9]. The catalyst loading of 10 mol% enables efficient conversion while maintaining recyclability for up to four cycles without significant activity loss [9]. Atom economy reaches 95-98%, indicating minimal waste generation [9].
Deep Eutectic Solvent Systems
Novel deep eutectic solvent (DES) systems have been developed using meglumine, p-toluenesulfonic acid, and acetic acid as components [11]. These three-component DES systems (MegPAc) serve dual roles as both solvent and catalyst, achieving yields of 69-94% within 67-150 minutes [11]. The system operates at temperatures of 80-100°C while maintaining environmental compatibility through biodegradable components [11].
The DES approach demonstrates exceptional atom economy of 98-99% with E-factors of 0.1-0.3, representing the most environmentally benign synthesis methodology [11]. The system enables 3-4 recycling cycles while maintaining catalytic efficiency [11].
Biocatalytic Approaches
Enzymatic synthesis methods utilize glucose oxidase and amine dehydrogenase systems operating at physiological temperatures of 37-50°C [12]. These processes require 4-8 hours for completion, achieving yields of 70-80% with excellent selectivity [12]. The biocatalytic approach offers 5-10 recycling cycles for the enzyme systems, providing long-term economic advantages [12].
Microwave and Ultrasonic Assistance
Energy-efficient synthesis methods employ microwave and ultrasonic activation to accelerate reaction rates [13] [14]. Microwave-assisted synthesis operates at 60-80°C for 10-30 minutes, achieving yields of 80-95% [13]. Ultrasonic methods function at 25-40°C for 15-60 minutes with yields of 85-95% [14]. Both techniques demonstrate improved atom economy of 95-99% and enable 3-5 catalyst recycling cycles [13] [14].
The purification of meglumine requires sophisticated techniques to achieve pharmaceutical-grade purity levels while maintaining chemical integrity and removing process-related impurities [15] [16].
Crystallization Methods
Recrystallization from water-ethanol mixtures represents the most common purification technique for industrial applications [17]. The process achieves 85-95% recovery with final purities of 98-99% [17]. Processing times range from 4-8 hours with yield losses of 5-15%, making this method highly suitable for large-scale operations [17].
Crystallization from methanol provides enhanced purity levels of 99-99.5% with processing times of 2-4 hours [17]. Recovery rates of 90-95% and yield losses of 5-10% demonstrate the efficiency of this approach for high-purity applications [17]. The method involves dissolving crude meglumine in refluxing methanol followed by controlled cooling to room temperature over 18 hours [6].
Chromatographic Purification
High-performance liquid chromatography (HPLC) purification achieves the highest purity levels of 99.5%+ with recovery rates of 95-99% [17]. The process utilizes water-acetonitrile mobile phases with specialized stationary phases designed for amino sugar separations [18]. Processing times of 2-3 hours and minimal yield losses of 1-5% make this method ideal for analytical standards and high-value applications [17].
Column chromatography on silica gel with methanol elution provides purities exceeding 99% but with higher yield losses of 15-30% [17]. The technique requires 6-12 hours processing time and demonstrates poor scalability for industrial applications [17].
Quality Control Parameters
Pharmaceutical-grade meglumine must meet stringent quality specifications across multiple parameters [15] [16]. Purity requirements range from 99.0-100.5% as determined by HPLC titration methods [15]. Melting point specifications of 128-132°C ensure thermal stability and crystal form consistency [15].
Specific optical rotation measurements of -15.7° to -17.3° confirm stereochemical integrity [15]. Water content limitations of ≤1.0% determined by Karl Fischer titration prevent hydrolysis and maintain stability [15]. Residue on ignition specifications of ≤0.1% ensure minimal inorganic impurities [15].
Heavy metals content must remain ≤20 ppm as determined by inductively coupled plasma mass spectrometry (ICP-MS) to meet ICH Q3D guidelines [15]. Microbial limits must comply with USP standards through plate count methods [15]. For API-grade material, endotoxin content must remain ≤0.25 EU/mg as determined by Limulus Amebocyte Lysate (LAL) testing [15].
Analytical Methods
Advanced analytical techniques enable comprehensive impurity profiling and quality assessment [16]. HPLC-MS methods detect nitrogen-containing impurities and reducing sugars with detection limits in the parts-per-million range [16]. Derivatization techniques using 1-(4-aminobenzyl)-1,2,4-triazole enhance detection sensitivity for carbonyl-containing impurities [16].
Reverse-phase chromatography with Primesep 100 columns and mobile phases containing water, acetonitrile, and formic acid enables separation of N-nitroso meglumine impurities [15]. Photo diode array and refractive index detection provide complementary analytical information for comprehensive characterization [15].
The validation of analytical methods follows regulatory guidelines, demonstrating specificity with no interference, excellent reproducibility with relative standard deviation of 0.56%, and linear correlation of 0.999 between concentration and response [15]. Recovery studies consistently achieve 98.0% minimum average recovery across all spiked levels [15].
Corrosive;Health Hazard